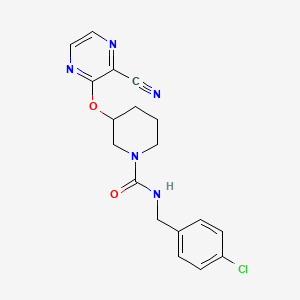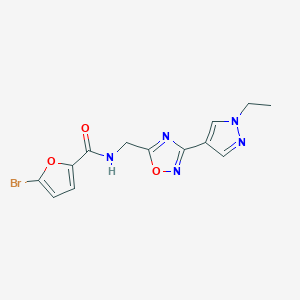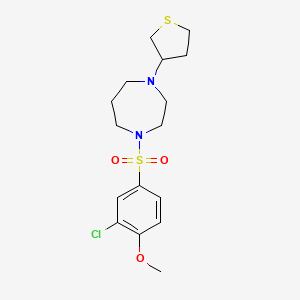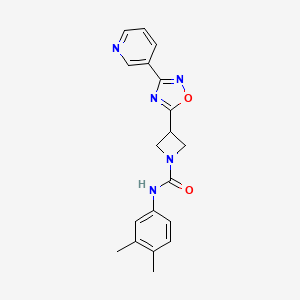
2-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C20H13FN2O5S2 . It has a molecular weight of 444.5 g/mol . The compound is part of the thiazole family, which is known for its various pharmaceutical applications .
Molecular Structure Analysis
The compound has a complex structure that includes a thiazole ring, which is a five-membered ring with two hetero atoms . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA value of 3.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 8, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 444.02499203 g/mol . The topological polar surface area is 139 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation of Sulfonamide Derivatives
A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to utilize them as antimicrobial agents. Through a series of reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, various derivatives were synthesized, including thiazole, pyridone, pyrazole, chromene, and hydrazone. These compounds were then evaluated for their antibacterial and antifungal activities, showing promising results. This research highlights the potential of sulfonamide derivatives in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Cytotoxic Applications
Cytotoxic Activity of Sulfonamide Derivatives
Another study utilized 2-chloro-N-(4-sulfamoylphenyl)acetamides as key intermediates to synthesize various sulfonamide derivatives with different moieties such as adamantyl, indene, and benzothiazole. These compounds were screened for their anticancer activity against breast (MDA-MB-231) and colon (HT-29) cancer cell lines. One particular derivative showed significant potency against breast cancer cell lines, suggesting the potential of these sulfonamide derivatives in cancer treatment applications (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Fluoroalkylation and Aryl Migration
Fluoroalkylative Aryl Migration of N-arylsulfonylated Amides
Research into the fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides showcased the use of fluorinated sulfinate salts as radical precursors. This process, catalyzed by silver, allowed for the fluoroalkylation and aryl migration of N-arylsulfonylated amides, demonstrating a synthetic application of these compounds in fluoroalkylation reactions (He, Tan, Ni, & Hu, 2015).
Metabolic Stability Improvement
Improving Metabolic Stability of PI3K/mTOR Inhibitors
A study focused on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, an inhibitor of PI3Kα and mTOR, sought to improve its metabolic stability. By exploring various 6,5-heterocyclic analogues, researchers aimed to reduce the metabolic deacetylation observed in hepatocyte and in vivo studies. The imidazopyridazine analogue demonstrated similar potency with minimal deacetylated metabolites, highlighting a strategy to enhance the metabolic stability of such inhibitors (Stec et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3S2/c18-12-3-1-11(2-4-12)15-9-25-17(20-15)21-16(22)10-26(23,24)14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIDZRWEYKFVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2567811.png)

![2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate](/img/structure/B2567815.png)

![5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2567817.png)




![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2567827.png)

![4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2567830.png)
